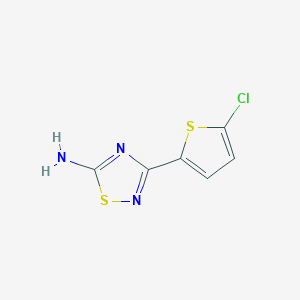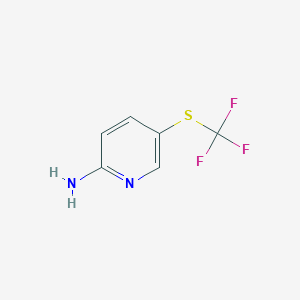
Methyl 5-formylpyrazine-2-carboxylate
Descripción general
Descripción
“Methyl 5-formylpyrazine-2-carboxylate” is a chemical compound with the CAS Number: 710322-57-9 . It has a molecular weight of 166.14 and its IUPAC name is methyl 5-formyl-2-pyrazinecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H6N2O3 . The InChI Code for this compound is 1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 166.14 .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates and Drug Development
- Synthesis of Pharmaceutical Intermediates : M5FPC and its derivatives are significant in pharmaceutical synthesis. For example, 5-Methylpyrazine-2-carboxylic acid, a closely related compound, serves as a crucial intermediate in the production of various pharmaceuticals, including hypoglycemic agents and lipid-lowering drugs. This showcases the compound's role in synthesizing valuable medical treatments (Liuyan Gu et al., 2020).
Biocatalysis and Environmental Applications
- Biocatalytic Production : The biocatalytic production of M5FPC derivatives from precursors like 2,5-dimethylpyrazine highlights an environmentally friendly approach to synthesizing these compounds. Such processes leverage genetically engineered Escherichia coli strains for high-yield and plasmid-free production, emphasizing the role of M5FPC derivatives in sustainable chemical synthesis (Liuyan Gu et al., 2020).
Chemical Synthesis and Catalysis
- Catalysis and Chemical Synthesis : Research on the catalytic carboxylation of arenes with CO2 via chelation-assisted C-H bond activation showcases the potential use of M5FPC derivatives in catalysis, contributing to the development of carbon-neutral synthetic methodologies. This process demonstrates the utility of M5FPC derivatives in synthesizing carboxylated products under environmentally benign conditions (H. Mizuno et al., 2011).
Analytical Chemistry
- Analytical Techniques for Nucleic Acid Modifications : The detection of formylated DNA and RNA, closely related to the functional groups in M5FPC, highlights the compound's relevance in developing analytical methodologies. Chemical labeling combined with mass spectrometry analysis is used for sensitive determination of formylated nucleosides, underscoring the importance of M5FPC derivatives in understanding epigenetic modifications and their roles in biological processes (Han-Peng Jiang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-formylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAAFIKYVYERNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659243 | |
| Record name | Methyl 5-formylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
710322-57-9 | |
| Record name | Methyl 5-formylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formylpyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)
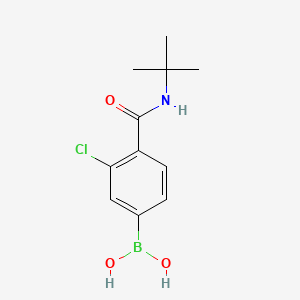



![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)
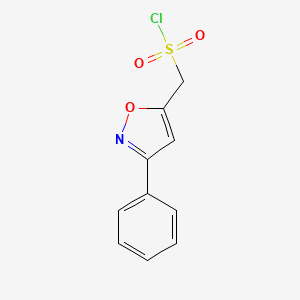
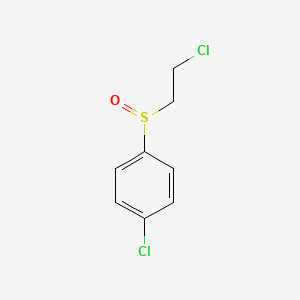

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
